2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE
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Overview
Description
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE is a synthetic compound with a molecular formula of C18H25ClFN3O and a molecular weight of 353.86 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorophenyl group and a cyclopentylacetamide moiety
Preparation Methods
The synthesis of 2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl chloride and piperazine.
Reaction Conditions: The 2-chloro-4-fluorobenzyl chloride is reacted with piperazine under basic conditions to form the intermediate 2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}ethanol.
Cyclopentylacetamide Formation: The intermediate is then reacted with cyclopentylacetyl chloride in the presence of a base to yield the final product, this compound.
Chemical Reactions Analysis
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOPENTYLACETAMIDE can be compared with similar compounds such as:
2-Chloro-1-(4-fluorophenyl)ethanone: This compound shares the chloro and fluoro substituents but differs in its overall structure and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but a different core structure, leading to distinct properties and uses.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,3-thiazole: This compound has a piperazine ring and similar substituents but includes additional functional groups that confer unique characteristics.
Properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O/c19-17-11-15(20)6-5-14(17)12-22-7-9-23(10-8-22)13-18(24)21-16-3-1-2-4-16/h5-6,11,16H,1-4,7-10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDYNWYSYAJXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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